Stereochemical Configuration Dictates HIV-1 Protease Inhibitory Potency: ~944-fold Activity Differential Between Diastereomeric bis-THF Urethanes
The enzyme inhibitory potency of bis-THF-containing HIV-1 protease inhibitors is exquisitely dependent on the absolute stereochemistry of the bis-THF moiety. Inhibitors bearing the (3S,3aS,6aS) stereochemical configuration on the bis-THF urethane (derived from the enantiomeric bis-THF alcohol, CAS 162119-33-7) achieved an IC50 of 1.8 ± 0.2 nM and a CIC95 of 46 ± 4 nM in the seminal Ghosh et al. series, representing the optimal P2 ligand geometry [1]. In contrast, the (3R,3aR,6aR)-configured diastereomeric bis-THF urethane—derived from the same alcohol series but with incorrect relative stereochemistry at the ring junction—exhibited an IC50 of 1,700 nM against purified HIV-1 protease under identical assay conditions (pH 5.5, 2°C), representing a ~944-fold loss in inhibitory potency [2]. This stereochemical stringency arises because both ring oxygens of the bis-THF must engage in simultaneous hydrogen-bonding interactions with the backbone amide NH groups of Asp29 and Asp30 in the S2 subsite; incorrect stereochemistry disrupts the orientation of one or both oxygen atoms, eliminating these critical interactions [1][3]. The (3R,3aR,6aR)-hexahydrofuro[3,2-b]furan-3-ol (CAS 139402-85-0) is the alcohol precursor that, upon carbamate formation, yields the (3R,3aS,6aR) P2 ligand configuration required for maximal potency. Note: the C-3a stereodescriptor change from R to S upon alcohol-to-carbamate conversion reflects Cahn-Ingold-Prelog priority rule differences (OH vs OCONHR), not a configurational inversion [1].
| Evidence Dimension | HIV-1 protease enzyme inhibitory activity (IC50) of bis-THF urethane-containing inhibitors |
|---|---|
| Target Compound Data | IC50 = 1.8 ± 0.2 nM (compound 49 with (3S,3aS,6aS)-bis-THF urethane, representing optimal bis-THF P2 geometry; the (3R,3aR,6aR) alcohol 139402-85-0 is the precursor to the mirror-image (3R,3aS,6aR) P2 ligand used in darunavir) |
| Comparator Or Baseline | (3R,3aR,6aR)-bis-THF urethane diastereomer: IC50 = 1,700 nM (BindingDB BDBM570, measured against purified HIV-1 protease, pH 5.5, 2°C) |
| Quantified Difference | ~944-fold (1,700 / 1.8) reduction in potency for the incorrectly configured diastereomer relative to the optimal bis-THF urethane geometry |
| Conditions | Purified recombinant HIV-1 protease enzyme inhibition assay; substrate: H-Val-Ser-Gln-Asn-(L-β-naphthylalanine)-Pro-Ile-Val-Gln-Lys; IC50 values from Ghosh et al. J Med Chem 1996 and BindingDB |
Why This Matters
Procurement of the incorrect bis-THF alcohol diastereomer (e.g., CAS 162119-33-7 instead of 139402-85-0 for darunavir-type P2 ligands, or vice versa) yields inhibitors with ~1,000-fold weaker target binding; stereochemical identity verification by chiral HPLC or optical rotation is therefore an essential release specification for any batch intended for HIV-1 protease inhibitor development.
- [1] Ghosh AK, Kincaid JF, Walters DE, Chen Y, Chaudhuri NC, Thompson WJ, Culberson C, Fitzgerald PM, Lee HY, McKee SP, Munson PM, Duong TT, Darke PL, Zugay JA, Schleif WA, Axel MG, Lin J, Huff JR. Nonpeptidal P2 ligands for HIV protease inhibitors: structure-based design, synthesis, and biological evaluation. J Med Chem. 1996;39(17):3278-3290. Compound 49: IC50 = 1.8 ± 0.2 nM; CIC95 = 46 ± 4 nM. View Source
- [2] BindingDB entry BDBM570. (3R,3aR,6aR)-hexahydrofuro[2,3-c]furan-3-yl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-decahydroisoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate. Target: HIV-1 protease dimer. IC50 = 1.70E+3 nM, pH 5.5, 2°C. View Source
- [3] Ghosh AK, Osswald HL, Prato G. Recent progress in the development of HIV-1 protease inhibitors for the treatment of HIV/AIDS. J Med Chem. 2016;59(11):5172-5208. Review establishing the mechanistic basis for bis-THF oxygen interactions with Asp29/Asp30 backbone NH. View Source
